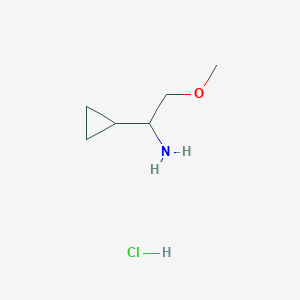![molecular formula C19H17N3O2 B6590506 5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one CAS No. 1092333-02-2](/img/structure/B6590506.png)
5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one” is a heterocyclic compound . It is also known as “2-PHENYL-4,5,6,7-TETRAHYDRO-2H-PYRAZOLO [4,3-C]PYRIDINE HYDROCHLORIDE” with a CAS Number of 1171476-07-5 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.71300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Mecanismo De Acción
The mechanism of action of BPP is not fully understood, but it is believed to act as a potent inhibitor of the enzyme, monoamine oxidase (MAO). This enzyme is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects:
BPP has been shown to exhibit a range of biochemical and physiological effects in various studies. It has been found to possess potent antioxidant properties, which can protect cells from oxidative damage. BPP has also been shown to exhibit anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BPP in lab experiments is its potency and selectivity. It has been found to exhibit high selectivity towards MAO, making it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of BPP is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on BPP. One potential area of study is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BPP has been shown to exhibit neuroprotective effects, which could be beneficial in the treatment of these conditions. Another area of research is the development of more potent and selective MAO inhibitors based on the structure of BPP. Finally, further studies are needed to fully understand the mechanism of action of BPP and its potential applications in various fields.
Métodos De Síntesis
The synthesis of BPP involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine and ethyl acetoacetate in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
BPP has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant biological activity, making it a promising candidate for drug development.
Safety and Hazards
Propiedades
IUPAC Name |
5-benzoyl-2-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(14-7-3-1-4-8-14)21-12-11-17-16(13-21)19(24)22(20-17)15-9-5-2-6-10-15/h1-10,20H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYUFCYKCXFFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)

![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)



![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)
